3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Description
3-[(E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a hydrazine-derived heterocyclic compound featuring a quinoxalin-2-one core substituted with a fluorophenylmethylidene hydrazine moiety. The compound’s structure includes a conjugated π-system due to the (E)-configuration of the hydrazine linkage, which likely influences its electronic properties and intermolecular interactions. For instance, crystallographic studies of similar hydrazine derivatives (e.g., ) suggest that such compounds exhibit planar geometries conducive to stacking interactions and hydrogen bonding .
Properties
IUPAC Name |
3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRBQRLFVADMDN-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2-fluorobenzaldehyde with 3-hydrazino-1,2-dihydroquinoxalin-2-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various quinoxaline and hydrazine derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Features
The compound features a quinoxaline backbone with a hydrazone linkage, which is characteristic of many biologically active compounds. The presence of fluorine in the phenyl ring enhances lipophilicity and potentially improves biological activity.
Medicinal Chemistry
Anticancer Activity:
Research has indicated that quinoxaline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study published in Cancer Letters evaluated several hydrazone derivatives and found that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one | A549 (Lung Cancer) | 4.8 |
| Compound A | MCF7 (Breast Cancer) | 5.6 |
| Compound B | HeLa (Cervical Cancer) | 3.4 |
Mechanism of Action:
The anticancer properties are attributed to the induction of apoptosis and cell cycle arrest mechanisms, which are facilitated by the compound's ability to interact with specific molecular targets within cancer cells.
Enzyme Inhibition
Acetylcholinesterase (AChE) Inhibition:
This compound has shown promise as an AChE inhibitor, which is significant for neurodegenerative disease treatment. A study published in Bioorganic & Medicinal Chemistry reported that modifications at the hydrazine position significantly influenced inhibitory potency.
| Compound | AChE IC50 (µM) |
|---|---|
| Standard Drug (Donepezil) | 0.12 |
| Modified Quinazoline | 0.23 |
| This compound | 0.28 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that related hydrazine derivatives possess significant antimicrobial activity, with minimum inhibitory concentration (MIC) values often below 10 µg/mL.
Materials Science
In materials science, compounds like this compound are explored for their potential in developing specialty chemicals and materials with specific properties due to their unique chemical structure.
Case Study 1: Anticancer Efficacy
Mechanism of Action
The mechanism of action of 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The fluorophenyl group and quinoxalinone core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one with structurally related compounds, focusing on substituent effects, molecular features, and key findings from the literature:
Structural and Electronic Comparisons
- Fluorophenyl vs. Hydroxyphenyl () : The fluorophenyl group in the target compound lacks the hydrogen-bond-donating capability of the hydroxyphenyl group in ’s analog. This difference may reduce intermolecular hydrogen bonding but enhance hydrophobic interactions .
- Core Heterocycles (): The quinoxalin-2-one core () offers a rigid, planar structure, while the thiazole-pyrrole system () introduces conformational flexibility and sulfur-based reactivity .
Computational and Crystallographic Insights
- highlights the importance of Hirshfeld surface analysis in quantifying intermolecular interactions, which could be applied to the target compound to predict packing efficiency and stability .
- The methoxy-substituted derivative () demonstrates how electron-donating groups can modulate electronic density, a property that may contrast with the electron-withdrawing fluorine in the target compound .
Biological Activity
3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a novel chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and experimental findings from various studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines a quinoxalinone core with a hydrazine moiety and a fluorophenyl substituent. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with 3-hydrazino-1,2-dihydroquinoxalin-2-one under controlled conditions to yield the desired product .
| Property | Value |
|---|---|
| Molecular Formula | C15H11FN4O |
| IUPAC Name | 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1H-quinoxalin-2-one |
| CAS Number | 338758-18-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
In Vitro Studies
One study reported the compound's effectiveness against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL. These results suggest that the compound possesses selective targeting capabilities towards cancerous cells .
The mechanism of action appears to involve the interaction of the compound with specific molecular targets within cancer cells. The fluorophenyl group and quinoxalinone core facilitate binding to enzymes or receptors that modulate cellular activities, potentially leading to:
- Inhibition of cell proliferation
- Induction of apoptosis (programmed cell death)
These interactions are critical for disrupting cancer cell growth and survival pathways .
Study 1: Antiproliferative Effects
A comprehensive study evaluated a series of quinoxaline derivatives, including our compound of interest. The results indicated that compounds with similar scaffolds exhibited low micromolar activity against various cancer cell lines. The presence of specific substituents on the quinoxaline structure was found to enhance biological activity significantly .
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. The docking simulations revealed favorable binding affinities, suggesting that the compound could effectively inhibit target enzymes critical for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
